Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

Catalog No.
S3337239
CAS No.
1820706-65-7
M.F
C9H7BrN2O3
M. Wt
271.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxyla...

CAS Number

1820706-65-7

Product Name

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

IUPAC Name

methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07

InChI

InChI=1S/C9H7BrN2O3/c1-14-8(13)4-2-5(10)7-6(3-4)12-9(11)15-7/h2-3H,1H3,(H2,11,12)

InChI Key

FTPAHZGBYDNBSH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OC(=N2)N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OC(=N2)N

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes a benzoxazole moiety. It has the molecular formula C9H7BrN2O3C_9H_7BrN_2O_3 and a molecular weight of approximately 271.07 g/mol. This compound is notable for the presence of a bromine atom at the 7-position and an amino group at the 2-position of the benzoxazole ring, contributing to its chemical reactivity and potential biological activity .

The chemical behavior of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate can be influenced by its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The amino group can act as a base, participating in protonation and deprotonation processes.
  • Condensation Reactions: The carboxylate group can participate in condensation reactions, forming esters or amides with appropriate reactants.

These reactions are fundamental for synthesizing derivatives with modified properties or activities.

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate has been studied for its potential biological activities. Compounds in the benzoxazole family often exhibit:

  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of specific enzymes, indicating a role in drug development.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Several synthetic routes have been proposed for the preparation of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate:

  • Bromination of Benzoxazole Derivatives: Starting from 2-amino-1,3-benzoxazole, bromination at the 7-position can be achieved using bromine or brominating agents.
  • Carboxylation Reactions: Subsequent introduction of the carboxylate group can be performed through carboxylation techniques involving carbon dioxide or carboxylic acid derivatives.
  • Methyl Ester Formation: The final step involves methylating the carboxylic acid to yield the methyl ester using reagents like methanol and acid catalysts.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial or anticancer agents.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Potential applications in developing functional materials due to its unique electronic properties.

Interaction studies are crucial for understanding how methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to target proteins can provide insights into its mechanism of action.
  • Receptor Interactions: Understanding how it interacts with specific receptors may elucidate its pharmacological effects.

Such studies are essential for advancing its application in drug discovery and development.

Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate shares structural similarities with several other compounds within the benzoxazole family. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylateBromine at position 5Different position of bromine affects reactivity
Methyl 2-amino-6-chloro-1,3-benzoxazoleChlorine instead of bromineVarying halogen impacts biological activity
Methyl 2-amino-4-methylthio-1,3-benzoxazoleMethylthio group at position 4Alters electronic properties

These compounds highlight the structural diversity within the benzoxazole class and underscore the unique characteristics of methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate due to its specific substitutions. Each variant presents different chemical reactivities and biological profiles, making them suitable for various applications in medicinal chemistry and material science.

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Dates

Last modified: 04-14-2024

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